BenchChemオンラインストアへようこそ!

Cyclanoline iodide

Acetylcholinesterase inhibition Alzheimer's disease Protoberberine alkaloid

Cyclanoline iodide is the only Stephania tetrandrae Radix alkaloid with dual AChE/BChE inhibition (AChE IC₅₀=105.6 µM, BChE IC₅₀=246.65 µM) and unique CAS-site binding via Trp86 π–π interactions, unlike berberine/palmatine which target the peripheral site. It reverses cisplatin resistance in bladder cancer models through JAK2/STAT3 pathway inhibition. The iodide counterion imparts distinct solubility profiles versus the chloride salt. Ideal for Alzheimer's cholinergic shift modeling and JAK2/STAT3-targeted drug combination studies.

Molecular Formula C20H24INO4
Molecular Weight 469.3 g/mol
Cat. No. B8122192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclanoline iodide
Molecular FormulaC20H24INO4
Molecular Weight469.3 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[I-]
InChIInChI=1S/C20H23NO4.HI/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
InChIKeyFMZMCTQXCZYFMH-ZOEDVAEJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclanoline Iodide: A Quaternary Protoberberine Alkaloid for Targeted AChE and Cancer Resistance Research


Cyclanoline iodide (CAS 17472-51-4; molecular formula C₂₀H₂₄NO₄·I; MW 469.31) is the iodinated salt of the quaternary protoberberine alkaloid (−)-cyclanoline, a naturally occurring N-methylated derivative of (S)-scoulerine isolated from Menispermaceae plants including Stephania venosa, Stephania tetrandra, and Cyclea insularis . The compound is formally classified as a charged berberine alkaloid (CHEBI:76923) and is characterized by a permanent positive charge at the tetrahydroisoquinoline nitrogen . Cyclanoline iodide is structurally distinguished from its chloride counterpart (MW 377.86) by its iodide counterion, which alters its physicochemical profile including solubility characteristics . Pharmacologically, cyclanoline functions as an acetylcholinesterase (AChE) inhibitor and has recently been identified as a reversing agent for cisplatin resistance in bladder cancer via JAK2/STAT3 pathway inhibition .

Why Cyclanoline Iodide Cannot Be Interchanged with Other Quaternary Protoberberine Alkaloids in Research


Despite sharing a protoberberine core scaffold with well-known alkaloids such as berberine, palmatine, and jatrorrhizine, cyclanoline exhibits a fundamentally distinct AChE binding mode, occupying the deep catalytic active site (CAS) rather than the peripheral anionic site favored by berberine and palmatine . Within the Stephania tetrandrae Radix (STR) alkaloid family, cyclanoline is the only component displaying dual AChE/BChE inhibitory activity, whereas its co-occurring congener tetrandrine shows no enzymatic inhibition whatsoever . Furthermore, the iodide counterion imparts solubility characteristics that differ meaningfully from the chloride salt form, directly affecting experimental dissolution protocols and stock solution preparation . These molecular-level, pharmacological, and physicochemical divergences make simple substitution among in-class alkaloids scientifically indefensible.

Quantitative Differentiation Evidence for Cyclanoline Iodide Against Closest Analogs


AChE Inhibitory Potency: Cyclanoline Outperforms Co-Isolated Protoberberine Alkaloids Stepharanine and N-Methyl Stepholidine

In a direct head-to-head comparison, the quaternary protoberberine alkaloids cyclanoline, stepharanine, and N-methyl stepholidine—all co-isolated from Stephania venosa tuber—were assayed for AChE inhibitory activity under identical experimental conditions. Cyclanoline exhibited the most potent inhibition with an IC₅₀ of 9.23 ± 3.47 µM, representing a 1.5-fold superiority over stepharanine (IC₅₀ = 14.10 ± 0.81 µM) and a 3.4-fold superiority over N-methyl stepholidine (IC₅₀ = 31.30 ± 3.67 µM) . The AChE inhibitory activity was further benchmarked against the related quaternary alkaloids palmatine, jatrorrhizine, and berberine, with the structural determinants of differential activity attributed to the positive charge at the tetrahydroisoquinoline nitrogen, steric substitution, and molecular planarity .

Acetylcholinesterase inhibition Alzheimer's disease Protoberberine alkaloid

Dual AChE/BChE Inhibition: Cyclanoline Uniquely Targets Both Cholinesterases Whereas Tetrandrine Shows No Activity

Within the three major alkaloids of Stephaniae Tetrandrae Radix (STR), cyclanoline is the only component that demonstrates dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Using the Ellman assay, cyclanoline exhibited AChE IC₅₀ = 105.6 ± 2.29 µM and BChE IC₅₀ = 246.65 ± 5.46 µM . In contrast, fangchinoline showed vigorous but selective AChE inhibition (IC₅₀ = 2.58 ± 0.28 µM) with no BChE activity, while tetrandrine exhibited no inhibitory activity against either enzyme at the maximal dissolvable concentration . The Ki values further distinguished the compounds: 72.30 mM for cyclanoline versus 1.79 mM for fangchinoline, with both demonstrating noncompetitive inhibition kinetics (Km unchanged at 0.557 ± 0.044 and 0.345 ± 0.021 mM, respectively) .

Butyrylcholinesterase Dual cholinesterase inhibition Stephania tetrandra

Cisplatin Resistance Reversal: Cyclanoline Demonstrates a Functional Activity Not Shared by All Protoberberine Alkaloids

Cyclanoline (Cyc) was evaluated for its ability to reverse cisplatin resistance in established cisplatin-resistant T24/DR and BIU-87/DR bladder cancer cell lines. Treatment with Cyc decreased p-STAT3 levels, inhibited invasion and migration, induced apoptosis, and caused G₀/G₁ phase cell cycle arrest in vitro . In vivo, subcutaneous tumor transplantation models in nude mice demonstrated that tumor growth was significantly suppressed with extensive tumor cell death, and these effects were more pronounced when Cyc was combined with cisplatin . While structurally related quaternary protoberberine alkaloids such as berberine and palmatine have been extensively studied for AChE inhibition and general anticancer activity, cyclanoline's specific JAK2/STAT3-mediated cisplatin-resistance reversal represents a mechanistically distinct functional activity not demonstrated by its in-class analogs in published comparative studies .

Cisplatin resistance Bladder cancer JAK2/STAT3 signaling

AChE Binding Mode: Cyclanoline Occupies the Deep Catalytic Active Site, Distinct from Berberine and Palmatine

Molecular dynamics simulations and QM/MM calculations comparing cyclanoline, berberine, and palmatine revealed a fundamentally distinct AChE binding mode for cyclanoline. While the equilibrated structures of palmatine and berberine did not occupy the gorge but moved slightly away from the catalytic active site (CAS), cyclanoline preferentially stayed deeper in the CAS site . Interaction energy analysis confirmed that the key interactions for palmatine and berberine were π–π interactions with Trp286 and Tyr341 (peripheral anionic site) and H-bond interactions with Tyr124. In contrast, cyclanoline formed π–π interactions with Trp86 (located in the CAS) and H-bonds to amino acids within the CAS site . This divergent binding topology suggests cyclanoline may engage AChE through a pharmacologically distinct mechanism compared to its structural analogs.

Molecular docking Catalytic active site Structure-based drug design

Oral Pharmacokinetics: Cyclanoline Achieves Earlier Tmax Compared to Fangchinoline and Tetrandrine

A validated UHPLC-MS/MS method was applied to simultaneously determine the pharmacokinetic parameters of cyclanoline, fangchinoline, and tetrandrine in rat plasma following oral administration of Stephaniae Tetrandrae Radix extract. Cyclanoline achieved its maximum plasma concentration (Cmax = 57.61 ± 6.26 ng/mL) at Tmax = 6.40 ± 3.16 h, which was approximately 1.6-fold earlier than both fangchinoline (Tmax = 10.17 ± 3.04 h; Cmax = 84.56 ± 3.28 ng/mL) and tetrandrine (Tmax = 10.39 ± 3.04 h; Cmax = 124.71 ± 16.08 ng/mL) . The shorter Tmax for cyclanoline, despite its lower Cmax compared to the higher-abundance STR alkaloids, reflects its distinct absorption phase and supports its role as an early-exposure component in STR-based polypharmacokinetic studies .

Pharmacokinetics Oral bioavailability UHPLC-MS/MS

Counterion-Dependent Physicochemical Properties: Cyclanoline Iodide Versus Cyclanoline Chloride

Cyclanoline iodide (MW 469.31) and cyclanoline chloride (MW 377.86) represent two commercially available salt forms of the same quaternary protoberberine cation. The iodide salt exhibits distinct solubility behavior: it is reported as soluble in benzene but not in water, whereas the chloride salt demonstrates DMSO solubility of 100 mg/mL (264.65 mM, with ultrasonication) . The larger, more polarizable iodide counterion (ionic radius ~220 pm vs chloride ~181 pm) may influence crystal packing, dissolution rate, and membrane permeability in biological assays. For researchers requiring aqueous-based assay conditions, the chloride salt may offer practical advantages, while the iodide salt provides a structurally authentic form for studies investigating counterion-dependent pharmacological effects .

Salt form selection Solubility Counterion effect

Prioritized Application Scenarios for Cyclanoline Iodide Based on Quantified Differentiation Evidence


Alzheimer's Disease Research: Dual Cholinesterase Targeting with Defined AChE/BChE IC₅₀ Ratios

Cyclanoline iodide is suitable for Alzheimer's disease research programs requiring a dual AChE/BChE inhibitor with well-characterized potency metrics. The compound provides AChE IC₅₀ = 105.6 ± 2.29 µM and BChE IC₅₀ = 246.65 ± 5.46 µM under standardized Ellman assay conditions, enabling researchers to model the progressive shift from AChE- to BChE-dominant cholinergic hydrolysis seen in advanced Alzheimer's pathology . Unlike tetrandrine, which shows no cholinesterase inhibition, cyclanoline's dual-target profile supports experimental designs investigating both early- and late-stage cholinergic dysfunction .

Oncology: Mechanistic Studies of Cisplatin Resistance Reversal via JAK2/STAT3 Pathway Modulation

For cancer pharmacology groups investigating strategies to overcome platinum-based chemotherapy resistance, cyclanoline iodide serves as a pathway-targeted tool compound with demonstrated activity in cisplatin-resistant T24/DR and BIU-87/DR bladder cancer models. The compound's ability to decrease p-STAT3, inhibit invasion and migration, and induce G₀/G₁ cell cycle arrest—with enhanced efficacy in combination with cisplatin—makes it a mechanistically defined candidate for JAK2/STAT3-focused drug combination studies . The in vivo validation in subcutaneous tumor transplantation models further supports translational research applications .

Structure-Based Drug Design: CAS-Targeting AChE Ligand for Orthogonal Binding Site Studies

Molecular dynamics simulations demonstrate that cyclanoline occupies the deep catalytic active site (CAS) of AChE via π–π interactions with Trp86, in marked contrast to berberine and palmatine which engage the peripheral anionic site through Trp286 and Tyr341 . This binding mode differentiation enables structure-based drug design groups to use cyclanoline as a CAS-specific probe molecule for orthogonal AChE binding-site occupancy studies, complementing peripheral-site-binding alkaloids or active-site inhibitors such as donepezil .

Pharmacokinetic-Pharmacodynamic Modeling: Earlier Tmax Facilitates Distinct Temporal Sampling Windows

Cyclanoline's oral pharmacokinetic profile in rats—characterized by Tmax = 6.40 ± 3.16 h compared to ~10.2–10.4 h for fangchinoline and tetrandrine—enables researchers to design temporally differentiated PK/PD sampling protocols when studying STR-derived multi-alkaloid mixtures . This earlier time-to-peak concentration is particularly relevant for studies correlating plasma exposure with early-phase pharmacodynamic responses, allowing cyclanoline's contribution to be deconvoluted from that of later-peaking co-administered alkaloids .

Quote Request

Request a Quote for Cyclanoline iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.